molecular formula C14H11F4O3P B3930960 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl hydrogen phenylphosphonate

2,2,2-trifluoro-1-(4-fluorophenyl)ethyl hydrogen phenylphosphonate

Cat. No.: B3930960
M. Wt: 334.20 g/mol
InChI Key: RZTBXNRUCKJMNZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-fluorophenyl)ethyl hydrogen phenylphosphonate is a fluorinated organophosphorus compound It is characterized by the presence of trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl hydrogen phenylphosphonate typically involves the reaction of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol with phenylphosphonic dichloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-fluorophenyl)ethyl hydrogen phenylphosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-fluorophenyl)ethyl hydrogen phenylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl hydrogen phenylphosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzymatic activity. Additionally, the phosphonate group can form strong interactions with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-phenylethanone: A related compound with similar fluorinated characteristics but lacking the phosphonate group.

    4-Fluorophenylphosphonic acid: Contains the phosphonate group but lacks the trifluoromethyl group.

    2,2,2-Trifluoroethyl phenyl ether: Shares the trifluoromethyl group but has an ether linkage instead of a phosphonate group.

Uniqueness

2,2,2-Trifluoro-1-(4-fluorophenyl)ethyl hydrogen phenylphosphonate is unique due to the combination of trifluoromethyl, fluorophenyl, and phosphonate groups in a single molecule. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form strong interactions with biological targets, making it a valuable compound for various applications in scientific research.

Properties

IUPAC Name

phenyl-[2,2,2-trifluoro-1-(4-fluorophenyl)ethoxy]phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4O3P/c15-11-8-6-10(7-9-11)13(14(16,17)18)21-22(19,20)12-4-2-1-3-5-12/h1-9,13H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTBXNRUCKJMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(O)OC(C2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-1-(4-fluorophenyl)ethyl hydrogen phenylphosphonate
Reactant of Route 2
2,2,2-trifluoro-1-(4-fluorophenyl)ethyl hydrogen phenylphosphonate
Reactant of Route 3
2,2,2-trifluoro-1-(4-fluorophenyl)ethyl hydrogen phenylphosphonate
Reactant of Route 4
2,2,2-trifluoro-1-(4-fluorophenyl)ethyl hydrogen phenylphosphonate
Reactant of Route 5
2,2,2-trifluoro-1-(4-fluorophenyl)ethyl hydrogen phenylphosphonate
Reactant of Route 6
2,2,2-trifluoro-1-(4-fluorophenyl)ethyl hydrogen phenylphosphonate

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